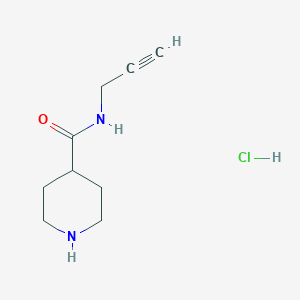

N-(prop-2-yn-1-yl)piperidine-4-carboxamide hydrochloride

Description

N-(prop-2-yn-1-yl)piperidine-4-carboxamide hydrochloride is a piperidine-derived compound with a propargyl (prop-2-yn-1-yl) substituent on the amide nitrogen. Its molecular formula is C₉H₁₅ClN₂O, and it features a hydrochloride salt, enhancing its solubility in polar solvents . The compound’s structural identifiers include:

Properties

IUPAC Name |

N-prop-2-ynylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-2-5-11-9(12)8-3-6-10-7-4-8;/h1,8,10H,3-7H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBDZXHIXFXQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Direct Amide Coupling Using Carbodiimide Chemistry

This method involves the activation of the carboxylic acid group of piperidine-4-carboxylic acid followed by reaction with propargylamine.

- Dissolve piperidine-4-carboxylic acid (3 mmol, 1.0 eq.) in dichloromethane (DCM).

- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 4.5 mmol, 1.5 eq.) and 4-dimethylaminopyridine (DMAP, 0.45 mmol, 0.15 eq.) as coupling agents.

- Add propargylamine (3.6 mmol, 1.2 eq.) dropwise to the reaction mixture at room temperature.

- Stir the mixture overnight to ensure complete coupling.

- Quench the reaction with aqueous 1N HCl or water, extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography using petroleum ether/ethyl acetate as eluent.

This method typically yields the desired N-(prop-2-yn-1-yl)piperidine-4-carboxamide in high purity and yield (up to 90%) and is suitable for laboratory-scale synthesis.

Method B: N-Alkylation of Piperidine-4-carboxamide

An alternative approach involves the alkylation of the nitrogen atom of piperidine-4-carboxamide using propargyl bromide under basic conditions.

- Suspend sodium hydride (60% dispersion in mineral oil, 3.6 mmol, 1.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C.

- Add piperidine-4-carboxamide (3 mmol, 1.0 eq.) to the suspension and stir for 15 minutes.

- Add propargyl bromide (3.6 mmol, 1.2 eq.) dropwise at 0 °C.

- Allow the reaction to proceed overnight at room temperature.

- Quench the reaction with ice water, extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

- Purify by flash chromatography with petroleum ether/ethyl acetate to obtain the product.

This method is advantageous for substrates sensitive to carbodiimide reagents and can also provide high yields (typically 80-90%).

Optimization and Purification

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical for maximizing yield and purity.

- Purification is commonly achieved by flash column chromatography using petroleum ether and ethyl acetate mixtures.

- The hydrochloride salt is formed by treatment with hydrochloric acid, enhancing the compound's stability and crystallinity for storage and handling.

Analytical Data and Characterization

The synthesized compound is characterized by:

| Parameter | Details |

|---|---|

| Molecular Formula | C10H14N2O·HCl |

| Physical State | Typically white to off-white solid |

| Melting Point | Varies depending on purity (usually 100-120 °C) |

| 1H NMR (CDCl3, 400 MHz) | Signals corresponding to piperidine ring protons, amide NH, and propargyl group |

| 13C NMR (CDCl3, 100 MHz) | Characteristic carbonyl, alkyne, and ring carbons |

| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular ion peak consistent with formula |

| Purity | >95% by HPLC or TLC |

These data confirm the successful synthesis and purity of the compound.

Research Findings and Applications

- The propargyl group in N-(prop-2-yn-1-yl)piperidine-4-carboxamide hydrochloride enables participation in click chemistry and other alkyne-based reactions.

- The compound serves as a versatile intermediate for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators.

- Electrochemical and reductive functionalization of the alkyne moiety has been demonstrated, expanding the compound’s utility in green chemistry applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amide Coupling (Method A) | Piperidine-4-carboxylic acid, EDCI, DMAP, propargylamine | Room temperature, overnight | 85-90 | Mild conditions, high purity |

| N-Alkylation (Method B) | Piperidine-4-carboxamide, NaH, propargyl bromide | 0 °C to room temperature, overnight | 80-90 | Suitable for sensitive substrates |

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)piperidine-4-carboxamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(prop-2-yn-1-yl)piperidine-4-carboxamide hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structural features allow it to interact with specific molecular targets, potentially acting as an inhibitor or modulator of various enzymes or receptors involved in metabolic pathways.

The compound has shown potential biological activities that warrant further investigation:

- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission .

- Receptor Binding : The compound can interact with neurotransmitter receptors, potentially offering therapeutic avenues for treating neurodegenerative disorders .

- Antimicrobial Properties : Preliminary studies indicate that derivatives exhibit antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, with promising Minimum Inhibitory Concentration (MIC) values.

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(prop-2-yn-1-y)piperidine derivatives:

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition Studies | Related compounds showed inhibition of AChE; structural modifications enhance potency. |

| Antimicrobial Evaluation | Derivatives demonstrated significant antimicrobial activity against various pathogens. |

| Neuropharmacological Potential | Compounds modulate neurotransmitter systems, suggesting therapeutic avenues for neurodegeneration. |

These findings underscore the compound's potential as a therapeutic agent across multiple domains, including neuropharmacology and infectious disease management.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Substituent Effects :

- The propargyl group in the target compound introduces alkyne functionality, enabling click chemistry applications . In contrast, aromatic substituents (e.g., 4-methoxyphenyl in BD207170 ) enhance hydrophobicity, reducing aqueous solubility.

- SNS-032 contains a bulky thiazolyl-tert-butyloxazolyl group, contributing to higher molecular weight (409.53 g/mol) and kinase inhibitory activity .

- Hydrochloride Salt : The hydrochloride form improves solubility compared to free bases, a feature shared with N-(4-Methoxyphenyl)piperidine-4-carboxamide HCl .

Biological Activity

N-(prop-2-yn-1-yl)piperidine-4-carboxamide hydrochloride is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of N-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with propargylamine. The process generally requires a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a base like N,N-diisopropylethylamine (DIPEA). The final product is obtained by treating the amide with hydrochloric acid to yield the hydrochloride salt.

Biological Mechanisms

N-(prop-2-yn-1-yl)piperidine-4-carboxamide exhibits several biological activities through its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. Its unique propargyl group allows for modulation of enzyme activity, which could influence cellular processes crucial for disease progression.

- Receptor Binding : Research indicates that the compound may interact with receptors that play significant roles in neurotransmission and other physiological functions. This interaction could lead to therapeutic effects in conditions such as neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, related compounds have been tested for their Minimum Inhibitory Concentration (MIC) against various pathogens, showing promising results .

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(prop-2-yn-1-yl)piperidine-4-carboxamide and its derivatives:

Table 1: Biological Activity Summary

Detailed Research Findings

- Enzyme Inhibition Studies : A recent study explored the inhibition of acetylcholinesterase (AChE) by related compounds, indicating that structural modifications could enhance inhibitory potency . This suggests that N-(prop-2-yn-1-yl)piperidine derivatives might also possess similar properties.

- Antimicrobial Evaluation : In vitro evaluations revealed that some derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Neuropharmacological Potential : Investigations into receptor binding have shown that compounds similar to N-(prop-2-yn-1-yl)piperidine can modulate neurotransmitter systems, potentially offering therapeutic avenues for treating neurodegenerative disorders .

Q & A

Q. Table 1: Key Analytical Parameters for Structural Confirmation

| Technique | Parameters | Reference |

|---|---|---|

| X-ray Crystallography | Space group: P2₁/c; Resolution: <1.0 Å | |

| ¹H NMR | δ 1.5–2.5 (piperidine H), δ 2.8–3.2 (propargyl H) | |

| HPLC | Column: C18; Mobile phase: ACN/H₂O (70:30) |

Q. Table 2: Biological Activity Comparison Across Models

| Model | Observed Activity (IC₅₀) | Proposed Mechanism | Reference |

|---|---|---|---|

| HEK293 Cells | 12.5 µM | Serotonin receptor modulation | |

| SARS-CoV-2 Mpro | 8.3 µM | Protease inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.